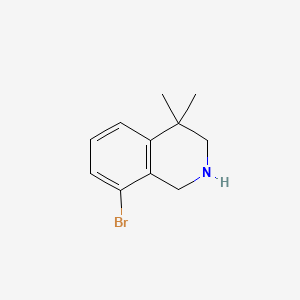

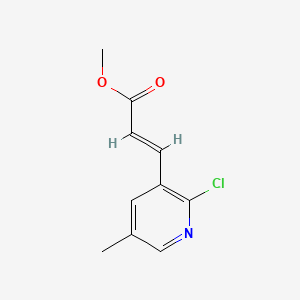

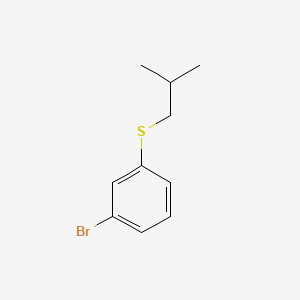

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

Pyridinylboronic acids and esters, which are structurally similar to the requested compound, can be synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction . Another method involves halogen-metal exchange (HMe) and borylation .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. In the case of “(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate”, additional functional groups are attached to the pyridine ring .Chemical Reactions Analysis

Pyridinylboronic acids and esters can undergo various reactions. For example, they can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyridinylboronic acids typically have a high melting point (>300 °C) .Applications De Recherche Scientifique

1. Synthesis of Pyridinylboronic Acids and Esters This compound can be used in the synthesis of pyridinylboronic acids and esters . These substances are important in various chemical reactions, including palladium-catalyzed cross-coupling reactions .

Preparation of Pyridinylboronic Acids

The halogen–metal exchange, followed by borylation, is a fundamental method for the preparation of pyridinylboronic acids and esters . This method remains the least expensive and most reliable large-scale preparation method .

Use in Suzuki-Miyaura Cross-Coupling Reactions

3-Pyridinylboronic acid, which can be synthesized from this compound, can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .

Use in Regioselective Suzuki-Miyaura Coupling

This compound can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

Use in N-Arylation

3-Pyridinylboronic acid can be used in N-arylation using copper acetylacetonate catalyst .

Use in Copper-Mediated Cyanation

This compound can be used in copper-mediated cyanation and regioselective cyanation of electron-rich benzenes .

Preparation of Linear Poly(phenylpyridyl) Chains

This compound can be used to prepare new linear poly(phenylpyridyl) chains by Suzuki coupling .

8. Use in the Synthesis of Therapeutic Enzymatic and Kinase Inhibitors Many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists can be prepared using this compound .

Orientations Futures

The future directions in the study and application of a chemical compound depend on the current state of research and the potential uses of the compound. For example, pyridinylboronic acids and esters are valuable building blocks in organic synthesis and have potential applications in the development of pharmaceuticals .

Propriétés

IUPAC Name |

methyl (E)-3-(2-chloro-5-methylpyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNFCPGOFVTG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)Cl)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)

![1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)-](/img/no-structure.png)